molecular formula C14H8N4O2S B2613937 (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606961-60-8

(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2613937
CAS No.: 606961-60-8
M. Wt: 296.3
InChI Key: MQZNIOANLGNHRS-FLIBITNWSA-N
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Description

(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a unique combination of furan, pyridine, thiazole, and triazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by the cyclization of a suitable thioamide with a haloketone.

    Construction of the triazole ring: This step often involves the reaction of a hydrazine derivative with a nitrile or a similar precursor.

    Introduction of the furan and pyridine rings: These can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acids, while reduction of the pyridine ring results in piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, compounds containing thiazole and triazole rings are known for their antimicrobial and antifungal properties. This compound may exhibit similar activities and could be explored for potential use in developing new antibiotics or antifungal agents.

Medicine

In medicine, heterocyclic compounds are often investigated for their potential as therapeutic agents. This compound could be studied for its potential anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, such compounds can be used in the development of new materials, such as polymers with specific properties, or as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, they might inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazole: Lacks the triazole ring but shares the furan and pyridine rings.

    (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)triazole: Lacks the thiazole ring but includes the furan and pyridine rings.

    (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazole: Similar structure but with different ring substitutions.

Uniqueness

The uniqueness of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties

Properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S/c19-13-11(8-10-2-1-7-20-10)21-14-16-12(17-18(13)14)9-3-5-15-6-4-9/h1-8H/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZNIOANLGNHRS-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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